molecular formula C17H17ClO6 B585833 (+)-Griseofulvin CAS No. 1279033-22-5

(+)-Griseofulvin

Cat. No. B585833
CAS RN: 1279033-22-5
M. Wt: 355.785
InChI Key: DDUHZTYCFQRHIY-BCBJJHLGSA-N
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Description

+-Griseofulvin is a naturally occurring antifungal agent derived from the mold species Penicillium griseofulvum. It has been used for centuries in the treatment of fungal infections and has been the subject of extensive research in the last few decades.

Scientific Research Applications

Enhancement of Water Solubility

Griseofulvin: has historically faced challenges due to its poor water solubility, limiting its application. Recent studies have focused on improving this property through supercritical carbon dioxide-assisted complexation with HP-γ-Cyclodextrin. This method has significantly increased Griseofulvin’s water solubility by 477 times , making it a more effective drug .

Potential COVID-19 Therapeutic Applications

With the ongoing search for COVID-19 treatments, Griseofulvin and its derivatives have been explored for their potential therapeutic applications. Computational approaches have identified Griseofulvin as a promising candidate against key anti-SARS-CoV-2 targets, suggesting its possible repurposing for COVID-19 therapy .

Pharmacokinetic Profile Improvement

Improvements in the pharmacokinetic profile of Griseofulvin have been a focus of recent research. Enhancements in bioavailability and drug efficacy have been achieved through complexation, which has led to better therapeutic outcomes .

Mechanism of Action

Target of Action

Griseofulvin-d3 primarily targets microtubules within fungal cells . Microtubules are key components of the cell’s cytoskeleton and play a crucial role in cell division . Griseofulvin-d3 binds to alpha and beta tubulin , the building blocks of microtubules .

Mode of Action

Griseofulvin-d3 is a fungistatic agent, meaning it inhibits the growth of fungi rather than killing them outright . It achieves this by disrupting the function of spindle and cytoplasmic microtubules . By binding to alpha and beta tubulin, Griseofulvin-d3 induces conformational changes that inhibit fungal cell mitosis and nuclear acid synthesis .

Biochemical Pathways

Griseofulvin-d3 affects the cell division cycle of fungal cells . By disrupting microtubule function, it interferes with the formation of the mitotic spindle, a structure that is essential for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the G2/M phase, preventing the fungal cells from dividing and proliferating .

Pharmacokinetics

The pharmacokinetic properties of Griseofulvin-d3 have been improved through complexation with HP-γ-cyclodextrin . This complexation increases the water solubility of Griseofulvin-d3 by 477 times compared to Griseofulvin-d3 alone . In an in vivo dog pharmacokinetic study, the maximum concentration (Cmax) increased from 0.52 µg/mL to 0.72 µg/mL, and the area under the curve (AUC0–12) increased from 1.55 μg·h/mL to 2.75 μg·h/mL . The clearance changed from 51.78 L/kg/h to 24.16 L/kg/h, and the half-life time was extended from 0.81 h to 1.56 h .

Result of Action

The primary result of Griseofulvin-d3’s action is the inhibition of fungal cell division, leading to a halt in the growth and proliferation of the fungus . This makes Griseofulvin-d3 an effective treatment for various fungal infections . Additionally, Griseofulvin-d3 has shown potential in disrupting mitosis and cell division in human cancer cells and arresting hepatitis C virus replication .

Action Environment

The action of Griseofulvin-d3 can be influenced by environmental factors. For instance, the complexation of Griseofulvin-d3 with HP-γ-cyclodextrin, a process facilitated by supercritical carbon dioxide, significantly improves its water solubility .

properties

IUPAC Name

(2S,5'R)-7-chloro-4,6-dimethoxy-5'-methyl-3'-(trideuteriomethoxy)spiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUHZTYCFQRHIY-BCBJJHLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=O)C[C@H]([C@@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Griseofulvin-d3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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